1-Isopropyl-3-(4-fluorophenyl)indole-d7 chemical properties
1-Isopropyl-3-(4-fluorophenyl)indole-d7 chemical properties
The following technical guide details the chemical properties, synthesis, and analytical applications of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 , a high-purity stable isotope-labeled (SIL) internal standard.
Advanced Isotopic Standards for Fluvastatin Impurity Profiling
Executive Summary
1-Isopropyl-3-(4-fluorophenyl)indole-d7 is the deuterated analog of the core indole moiety found in Fluvastatin. It serves as a critical Internal Standard (IS) in bioanalytical and pharmaceutical quality control workflows. Its primary application is the quantification of Fluvastatin degradation products and synthetic intermediates using LC-MS/MS.
By incorporating a hepta-deuterated isopropyl group (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The "d7" designation refers to the full isotopic labeling of the N-isopropyl substituent. This labeling strategy is preferred over ring deuteration because it ensures isotopic stability (no exchange with solvent protons) and preserves the aromatic electronic structure.
Comparative Properties Table
| Property | Native Compound (Unlabeled) | Deuterated Analog (-d7) |
| Chemical Name | 1-Isopropyl-3-(4-fluorophenyl)indole | 1-(Isopropyl-d7)-3-(4-fluorophenyl)indole |
| CAS Number | 93957-49-4 | N/A (Generic: Labeled Indole) |
| Molecular Formula | ||
| Molecular Weight | 253.32 g/mol | 260.36 g/mol |
| Isotopic Purity | Natural Abundance | |
| Appearance | Off-white to pale yellow crystalline solid | Off-white crystalline solid |
| Melting Point | 96–97 °C | 96–97 °C (approximate) |
| Solubility | DMSO, Methanol, Acetonitrile, Chloroform | DMSO, Methanol, Acetonitrile |
| pKa (Calculated) | ~ -2.5 (Indole nitrogen is non-basic) | ~ -2.5 |
Structural Analysis
The molecule consists of an indole core substituted at the N1 position with a deuterated isopropyl group and at the C3 position with a 4-fluorophenyl ring. The C2 position is unsubstituted, distinguishing it from Fluvastatin (which has a heptenoic acid chain at C2).
Synthesis & Production Strategy
The synthesis of the d7-analog typically follows a convergent pathway . The critical step is the introduction of the deuterium label via N-alkylation using a deuterated alkyl halide. This ensures high isotopic incorporation without scrambling.
Synthesis Workflow (Graphviz)
Figure 1: Convergent synthesis route via N-alkylation of the indole core with 2-bromopropane-d7.
Mechanistic Insight:
-
Deprotonation: The indole N-H proton is weakly acidic (
). Strong bases like Sodium Hydride (NaH) or Cesium Carbonate ( ) are used in a polar aprotic solvent (DMF) to generate the indolyl anion. -
SN2 Attack: The nucleophilic nitrogen attacks the electrophilic carbon of 2-bromopropane-d7.
-
Selectivity: N-alkylation is favored over C-alkylation under these conditions, ensuring the isopropyl group attaches exclusively to the nitrogen.
Analytical Applications: LC-MS/MS Methodology
The primary utility of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 is as an Internal Standard (IS) for normalizing extraction efficiency and matrix effects in quantitative assays.
Mass Spectrometry Transitions
In Electrospray Ionization (ESI) positive mode, the compound forms a stable protonated molecular ion
-
Precursor Ion (Q1):
261.4 -
Product Ions (Q3):
-
Quantifier:
219.1 (Loss of Isopropyl-d7 group, , 49 Da). Note: The fragment mass matches the unlabeled core if the label is lost, but retention time confirms identity. -
Qualifier:
211.0 (Specific skeletal rearrangement).
-
Experimental Protocol: Internal Standard Workflow
Objective: Quantify Fluvastatin impurity "Indole-X" in a pharmaceutical formulation.
-
Stock Preparation:
-
Dissolve 1 mg of 1-Isopropyl-3-(4-fluorophenyl)indole-d7 in 1 mL DMSO (1 mg/mL).
-
Dilute to 1 µg/mL in Methanol (Working IS Solution).
-
-
Sample Processing:
-
Aliquot 100 µL of sample (dissolved tablet powder).
-
Add 10 µL of Working IS Solution (Final conc: 100 ng/mL).
-
Vortex (30s) and Centrifuge (10,000 x g, 5 min).
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Detection: MRM Mode. Monitor 254.3
212.1 (Native) and 261.4 219.1 (d7-IS).
-
Analytical Logic Diagram (Graphviz)
Figure 2: Workflow for using the d7-analog to normalize quantitative data in LC-MS/MS.
Handling, Stability & Safety
Storage Conditions
-
Temperature: Store at -20°C .
-
Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen) if possible.
-
Light: Protect from light (amber vials) to prevent potential photo-oxidation of the indole ring.
Stability Profile
-
Solution Stability: Stable in Methanol/Acetonitrile for 1 week at 4°C.
-
Deuterium Exchange: The isopropyl-d7 label is metabolically and chemically stable . Unlike acidic protons (e.g., -OH, -NH), the C-D bonds on the isopropyl group do not exchange with solvent protons, ensuring the mass tag remains intact during chromatography.
Safety Precautions
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
PPE: Wear nitrile gloves, safety goggles, and lab coat. Work within a fume hood.
-
Disposal: Dispose of as halogenated organic waste due to the fluorine atom.
References
-
ChemicalBook. (2025).[1][2] 3-(4-Fluorophenyl)-1-isopropyl-1H-indole Chemical Properties and Spectral Data. Retrieved from
-
Kalalbandi, V. A., & Seetharamappa, J. (2013).[2] Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications, 2, 148-154.[3] Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 736229, 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole. Retrieved from [4]
-
Santa Cruz Biotechnology. (2025). 1-Isopropyl-3-(4-fluorophenyl)indole Product Data Sheet. Retrieved from [5]
-
Veeprho. (2025). Fluvastatin Impurity Profiling and Degradation Pathways. Retrieved from
Sources
- 1. 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 93957-49-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde [scirp.org]
- 4. 3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indole | C17H16FN | CID 736229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Isopropyl-3-(4-fluorophenyl)indole | CAS 93957-49-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
